An In-Depth Technical Guide to the Chemical Structure Analysis of 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one
An In-Depth Technical Guide to the Chemical Structure Analysis of 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one
Introduction: The Significance of the 1,2,4-Triazine Scaffold
Within the landscape of medicinal chemistry, certain heterocyclic systems are recognized as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 1,2,4-triazine core is a prominent member of this class, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and cardiovascular effects.[1][2][3][4] This guide focuses on a specific, synthetically accessible derivative: 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one . The molecule's architecture combines the biologically active triazinone ring with a benzyl group, which can engage in hydrophobic and π-stacking interactions, and a morpholine moiety, a common substituent used to improve pharmacokinetic properties such as solubility and metabolic stability.[5]
This document provides a comprehensive, research-level framework for the complete chemical structure analysis of this target compound. It is designed for researchers and drug development professionals, moving beyond simple data reporting to explain the causal logic behind the analytical workflow—from proposed synthesis to unambiguous spectroscopic and crystallographic confirmation.
Caption: Figure 1: Structure of 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one.
Section 1: Proposed Synthesis and Purification
Expert Rationale: The structural analysis of any new chemical entity begins with its synthesis. A logical and high-yielding synthetic route is paramount. Based on established literature for 1,2,4-triazine synthesis, a robust approach involves the cyclocondensation of an α-keto acid derivative with a substituted aminoguanidine.[6][7] This method provides a direct pathway to the desired triazinone core.
The proposed workflow ensures the isolation of a high-purity sample, which is a non-negotiable prerequisite for accurate spectroscopic analysis. Chromatographic purification is not merely a cleanup step; it is a critical validation point to ensure that the material being analyzed is a single chemical entity.[8]
Caption: Figure 2: A plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis and Purification
-
Preparation of the α-Keto Amide Precursor: React phenylpyruvic acid with an excess of thionyl chloride to form the acid chloride. Subsequently, react the crude phenylacetyl chloride with morpholine in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield N-(phenylacetyl)morpholine.
-
Oxidation: Oxidize the α-methylene group of N-(phenylacetyl)morpholine using a suitable oxidizing agent like selenium dioxide to introduce the second carbonyl group, forming the key intermediate, morpholino benzoylformamide.
-
Cyclocondensation: Reflux the α-keto amide with thiosemicarbazide in an acidic medium (e.g., acetic acid) to facilitate cyclization, yielding the 3-thioxo-1,2,4-triazin-5(4H)-one intermediate.[9]
-
Final Conversion: Convert the 3-thioxo group to the desired 3-morpholino group. This can be a multi-step process involving S-alkylation followed by nucleophilic substitution with morpholine. (Note: A more direct route might involve reacting benzylglyoxal with a morpholino-substituted semicarbazide, though the stability of such a reagent could be a concern).
-
Work-up and Purification: Upon reaction completion (monitored by Thin Layer Chromatography), quench the reaction mixture, extract the product with an organic solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatographic Purification: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the target compound in high purity.
Section 2: Spectroscopic and Spectrometric Elucidation
With a purified sample, the next phase is a multi-technique spectroscopic investigation to piece together the molecular structure. The workflow is designed to be self-validating, where data from one technique corroborates the hypotheses drawn from another.
High-Resolution Mass Spectrometry (HRMS)
Expert Rationale: The initial and most fundamental analysis is to confirm the elemental composition. HRMS provides an exact mass measurement with sufficient accuracy to definitively establish the molecular formula, which is the foundation of all subsequent structural analysis.
Protocol:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analyze the data to determine the exact mass and compare it with the theoretical mass calculated for the proposed formula.
Expected Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₆N₄O₂ |
| Theoretical Mass | 272.1273 |
| Observed [M+H]⁺ (m/z) | ~273.1351 |
A measured mass within 5 ppm of the theoretical value provides high confidence in the elemental formula. Further tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the neutral loss of the morpholine ring or cleavage of the benzyl group, further corroborating the proposed structure.[10][11]
Infrared (IR) Spectroscopy
Expert Rationale: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The presence or absence of characteristic absorption bands provides a qualitative fingerprint of the compound's chemical architecture.
Protocol:
-
Acquire the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Scan from 4000 to 400 cm⁻¹.
-
Identify and assign the major absorption bands.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3060 | C-H Stretch (Aromatic) | Benzyl ring C-H bonds.[1] |
| ~2950-2850 | C-H Stretch (Aliphatic) | Benzyl CH₂ and morpholine CH₂ groups.[7] |
| ~1680-1660 | C=O Stretch (Amide) | Carbonyl group of the 1,2,4-triazin-5-one ring.[2][7] |
| ~1610, ~1580 | C=N Stretch / C=C Stretch | Triazine ring imine bond and aromatic ring vibrations.[1] |
| ~1115 | C-O-C Stretch (Ether) | Asymmetric stretch of the morpholine ring's ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Rationale: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. The use of a high-field spectrometer (≥400 MHz) is standard.[12][13][14]
Protocol:
-
Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Process and analyze the data to assign all proton and carbon signals.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 - 7.20 | Multiplet | 5H | Phenyl-H | Protons of the monosubstituted benzene ring. |
| ~4.05 | Singlet | 2H | Benzyl CH₂ | Benzylic protons adjacent to the triazine ring. |
| ~3.70 | Triplet | 4H | O(CH₂ CH₂)₂N | Morpholine protons adjacent to the oxygen atom. |
| ~3.55 | Triplet | 4H | O(CH₂CH₂ )₂N | Morpholine protons adjacent to the nitrogen atom. |
| (~4.0 - 3.0) | (Broad Singlet) | (1H) | NH | Tautomeric proton on N4 of the triazine ring (may be broad or exchangeable). |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.5 | C =O | Triazinone carbonyl carbon. |
| ~158.0 | C 3-Morpholino | Triazine carbon attached to the morpholine nitrogen. |
| ~145.0 | C 6-Benzyl | Triazine carbon attached to the benzyl group. |
| ~136.0 | Phenyl C -ipso | Quaternary carbon of the phenyl ring. |
| ~129.0 - 127.0 | Phenyl C H | Aromatic carbons of the benzyl group. |
| ~66.0 | O(C H₂)₂N | Morpholine carbons adjacent to oxygen. |
| ~48.0 | N(C H₂)₂O | Morpholine carbons adjacent to nitrogen. |
| ~35.0 | Benzyl-C H₂ | Benzylic carbon. |
2D NMR for Definitive Connectivity:
While 1D NMR provides the pieces of the puzzle, 2D NMR connects them.
-
COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent protons within the morpholine ring (O-CH₂-CH₂-N).
-
HSQC (Heteronuclear Single Quantum Coherence): Would link every proton signal to its directly attached carbon atom (e.g., the ¹H signal at ~4.05 ppm would correlate to the ¹³C signal at ~35.0 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for establishing the final structure. It reveals 2- and 3-bond correlations between protons and carbons, confirming how the major fragments are assembled.
Caption: Figure 3: Key HMBC correlations confirming substituent positions.
The observation of a correlation from the benzylic protons (~4.05 ppm) to the triazine carbon at C6 (~145.0 ppm), and a correlation from the N-adjacent morpholine protons (~3.55 ppm) to the triazine carbon at C3 (~158.0 ppm), would provide unambiguous proof of the substitution pattern.
Section 3: Definitive Confirmation via X-Ray Crystallography
Expert Rationale: While the combined spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction remains the gold standard for absolute structural proof.[15][16] It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding an atomic model of the molecule.
The resulting crystal structure would not only confirm the connectivity established by NMR but also provide invaluable insight into the molecule's conformation, planarity of the triazine ring, and potential hydrogen bonding or π-stacking interactions in the solid state, which can be crucial for understanding its biological activity.
Conclusion
The comprehensive structural analysis of 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one is a systematic process that leverages a suite of modern analytical techniques. The workflow proceeds from a logical synthesis and rigorous purification to a foundational confirmation of the molecular formula by HRMS. Functional groups are identified with IR spectroscopy, and the complete atomic connectivity is meticulously mapped out using a combination of 1D and 2D NMR experiments. Finally, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and is an essential blueprint for the characterization of novel chemical entities in any drug discovery and development program.
References
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link][1][7]
-
Google Patents. (1990). 1,2,4-triazinone derivatives, their preparation and use. [2]
-
MDPI. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. [Link][17]
-
ResearchGate. (n.d.). Chemical structure of[1][2][15]triazine and properties of its derivatives. [Link][15]
-
Arkivoc. (2001). Novel one pot synthesis of substituted 1,2,4-triazines. [Link][6]
-
ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. [Link][12]
-
ResearchGate. (2021). Structures of 1,2,4-triazine derivatives. [Link][3]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. [Link]
-
Journal of Advanced Scientific Research. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. [Link][13]
-
PubChem. (n.d.). 1,2,4-Triazin-5(2H)-one. [Link]
-
PMC. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][15]triazin-7(6H). [Link][14]
-
Scientific Research Publishing. (2014). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. [Link][9]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link][8]
-
ResearchGate. (2018). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. [Link][4]
-
Der Pharma Chemica. (2016). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. [Link][10]
-
PubMed. (2006). Synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1][2][15]triazin-8(7H)-one. [Link][16]
-
ResearchGate. (2018). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. [Link][18]
-
MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link][5]
-
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link][11]
Sources
- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 2. US4898862A - 1,2,4-triazinone derivatives, their preparation and use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. jmchemsci.com [jmchemsci.com]
- 8. rsc.org [rsc.org]
- 9. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. preprints.org [preprints.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciensage.info [sciensage.info]
- 14. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
